tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate: is an organic compound with the molecular formula C12H17BrN2O2. This compound is notable for its use in various chemical and pharmaceutical research applications due to its unique structure, which includes a bromopyridine moiety and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 5-bromopyridine is first activated by the base, followed by the addition of tert-butyl carbamate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Hydrolysis Products: The primary amine and tert-butanol are the major products of hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety allows for further functionalization, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its structure allows for modifications that can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the carbamate group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(4-bromopyridin-2-yl)ethyl)carbamate
- tert-Butyl (1-(3-bromopyridin-2-yl)ethyl)carbamate
- tert-Butyl (1-(2-bromopyridin-2-yl)ethyl)carbamate
Uniqueness
tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate is unique due to the position of the bromine atom on the pyridine ring. This specific positioning can influence the compound’s reactivity and binding properties, making it distinct from other bromopyridine derivatives.
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRNIARBGGDHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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